
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
概要
説明
8-(3-ニトロフェニル)-6-ピリジン-4-イルメチルキノリンは、キノリン誘導体のクラスに属する複雑な有機化合物です。キノリン誘導体は、その幅広い生物学的活性と医薬品化学における応用で知られています。
2. 製法
合成経路と反応条件
8-(3-ニトロフェニル)-6-ピリジン-4-イルメチルキノリンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、キノリン誘導体をニトロフェニルピリジン前駆体でアルキル化する反応が含まれます。反応条件には、ジクロロメタンなどの有機溶媒と、テトラブチルアンモニウムヨージドなどの触媒を使用することがよくあります。 反応は通常、反応物の完全な転換を確実にするために還流条件下で行われます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器と自動合成装置の使用は、生産プロセスの効率と収率を向上させることができます。 さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーのアプローチが、生産プロセスの環境への影響を最小限に抑えるために、ますます採用されています .
科学的研究の応用
8-(3-ニトロフェニル)-6-ピリジン-4-イルメチルキノリンは、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患の治療剤としての可能性を探求するための研究が進められています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline typically involves multi-step organic reactions. One common method includes the alkylation of a quinoline derivative with a nitrophenyl-pyridine precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like tetrabutylammonium iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
化学反応の分析
反応の種類
8-(3-ニトロフェニル)-6-ピリジン-4-イルメチルキノリンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: ニトロフェニル基は酸化されてニトロキノリン誘導体を生成する可能性があります。
還元: ニトロ基はアミノ基に還元され、アミノフェニルキノリン誘導体が生成されます。
置換: この化合物は、特にピリジニルメチル基で、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、置換反応を実現できます。
主要な生成物
これらの反応から生成される主要な生成物には、置換されたさまざまなキノリン誘導体が含まれ、置換基の種類に応じて、異なる生物学的および化学的特性を持つ可能性があります .
類似化合物との比較
類似化合物
4-(8-(3-ニトロフェニル)-1,7-ナフチリジン-6-イル)安息香酸: この化合物は、ニトロフェニル基とキノリン様構造を含んでいますが、置換基が異なります。
ベンゾキノリン誘導体: これらの化合物は、類似のキノリンコアを共有していますが、結合している官能基が異なります。
独自性
8-(3-ニトロフェニル)-6-ピリジン-4-イルメチルキノリンは、ニトロフェニル基とピリジニルメチル基がキノリンコアに結合した、特定の組み合わせによって特徴付けられます。 この独特の構造は、さまざまな研究および産業用アプリケーションにとって貴重な化合物にする、独特の化学的および生物学的特性をもたらす可能性があります .
作用機序
8-(3-ニトロフェニル)-6-ピリジン-4-イルメチルキノリンの作用機序には、特定の分子標的との相互作用が関係しています。ニトロフェニル基は、酸化還元反応を起こし、反応性酸素種(ROS)を生成する可能性があります。これらのROSは、細胞内で酸化ストレスを引き起こし、化合物の抗菌作用や抗がん作用に寄与する可能性があります。 さらに、キノリンコアはDNAや酵素と相互作用し、その機能に影響を与え、さまざまな生物学的効果をもたらす可能性があります .
特性
IUPAC Name |
8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-5-1-3-17(14-19)20-13-16(11-15-6-9-22-10-7-15)12-18-4-2-8-23-21(18)20/h1-10,12-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKAWJXBDACRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)CC4=CC=NC=C4)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431317 | |
| Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159925-31-2 | |
| Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(3-Nitrophenyl)-6-(4-pyridinylmethyl)quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV44YT58G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
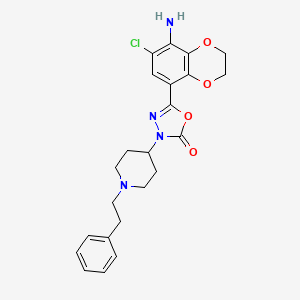

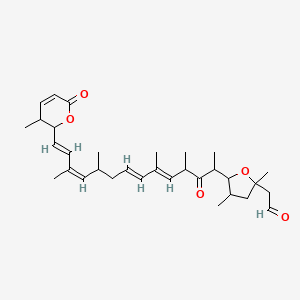

![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)
![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)

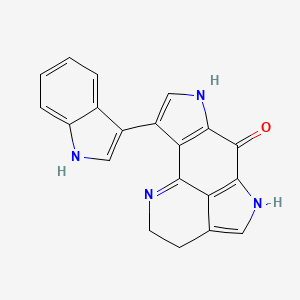
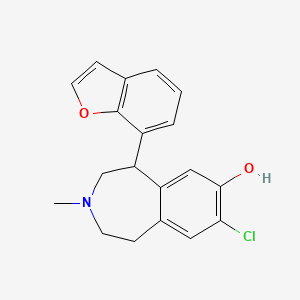
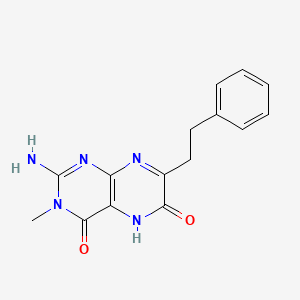
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)
